3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766040
InChI: InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-3-4-9-12-5-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3
SMILES: B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O
Molecular Formula: C10H11BN2O4
Molecular Weight: 234.02 g/mol

3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13766040

Molecular Formula: C10H11BN2O4

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester -

Specification

Molecular Formula C10H11BN2O4
Molecular Weight 234.02 g/mol
IUPAC Name (6-ethoxycarbonylpyrrolo[1,2-a]pyrimidin-3-yl)boronic acid
Standard InChI InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-3-4-9-12-5-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3
Standard InChI Key VMWGRUSMEAXHKC-UHFFFAOYSA-N
SMILES B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O
Canonical SMILES B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s molecular structure is defined by the fusion of a pyrrole ring with a pyrimidine system, forming a bicyclic framework. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC10H11BN2O4\text{C}_{10}\text{H}_{11}\text{BN}_2\text{O}_4
Molecular Weight234.02 g/mol
IUPAC Name(6-ethoxycarbonylpyrrolo[1,2-a]pyrimidin-3-yl)boronic acid
SMILESB(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O
InChI KeyVMWGRUSMEAXHKC-UHFFFAOYSA-N
PubChem CID155921158

The boronic acid group (-B(OH)2_2) at position 3 enhances the compound’s utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The ethoxycarbonyl (-COOEt) substituent at position 6 contributes to its solubility in polar organic solvents, as evidenced by its formulation in dimethyl sulfoxide (DMSO) and ethanol in laboratory settings .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 3-bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester likely involves multi-step functionalization of a pyrrolo[1,2-a]pyrimidine precursor. A plausible route, inferred from related compounds , includes:

  • Core Formation: Cyclocondensation of ethyl 4-aminopyrrole-3-carboxylate with a nitrile derivative to construct the pyrrolo[1,2-a]pyrimidine skeleton.

  • Halogenation: Introduction of a bromine atom at position 3 via electrophilic substitution, as demonstrated in the synthesis of 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS: 2097068-59-0) .

  • Borylation: Miyaura borylation of the brominated intermediate using bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst to install the boronic acid group .

Key Reaction Parameters

  • Temperature: Borylation typically occurs at 80–100°C in tetrahydrofuran (THF) or dioxane .

  • Catalyst: Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 (0.5–2 mol%) .

  • Yield: Reported yields for analogous borylation reactions range from 60–85% .

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

The boronic acid moiety in this compound enables its participation in Suzuki-Miyaura couplings, a reaction pivotal to constructing biaryl structures found in pharmaceuticals . For example, the patent US8618290B2 discloses HSP90 inhibitors containing pyrrolo[1,2-a]pyrimidine scaffolds, suggesting potential utility of this compound in synthesizing analogous therapeutic agents .

Biological Activity Profiling

While direct biological data for this compound is limited, structurally related boronic acids exhibit inhibitory activity against proteasomes and serine hydrolases . The ethoxycarbonyl group may further modulate bioavailability by enhancing membrane permeability, a hypothesis supported by logP calculations (predicted logP = 1.2).

Comparative Analysis with Related Compounds

3-Bromo vs. 3-Boronic Acid Derivatives

A comparison with the brominated analogue (CAS: 2097068-59-0) highlights functional group-dependent properties:

Property3-Boronic Acid Derivative3-Bromo Derivative
Molecular FormulaC10H11BN2O4\text{C}_{10}\text{H}_{11}\text{BN}_2\text{O}_4C10H9BrN2O2\text{C}_{10}\text{H}_9\text{BrN}_2\text{O}_2
Molecular Weight234.02 g/mol269.09 g/mol
Solubility (DMSO)≥10 mM (predicted)10 mM (experimental)
ReactivitySuzuki coupling, ester hydrolysisNucleophilic substitution, cross-coupling

The bromo derivative serves as a direct precursor in the synthesis of the boronic acid compound, with the bromine atom acting as a leaving group during borylation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator